3-[3-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride
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Overview
Description
3-[3-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride is a complex organic compound that features a benzofuran moiety, an oxadiazole ring, and a piperidine ring
Mechanism of Action
Target of Action
Benzofuran derivatives have been known to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran derivatives interact with various biological targets, leading to changes in cellular processes . The specific interactions of “3-[3-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride” with its targets would need further investigation.
Biochemical Pathways
Benzofuran derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities
Result of Action
Benzofuran derivatives have been reported to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects . The specific effects of “this compound” would need to be investigated further.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzyl alcohol with an appropriate aldehyde under acidic conditions.
Synthesis of the Oxadiazole Ring: The 1,2,4-oxadiazole ring is often formed by the reaction of amidoximes with carboxylic acids or their derivatives, such as esters or anhydrides, in the presence of dehydrating agents like phosphorus oxychloride.
Coupling of Benzofuran and Oxadiazole: The benzofuran and oxadiazole moieties are coupled using a suitable linker, often through a nucleophilic substitution reaction.
Formation of Piperidine Ring: The piperidine ring is introduced through a cyclization reaction involving an appropriate precursor, such as a diamine or an amino alcohol.
Final Assembly and Hydrochloride Formation: The final compound is assembled by coupling the piperidine ring with the benzofuran-oxadiazole intermediate, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzofuran moiety can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: The oxadiazole ring can be reduced to form amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: Quinone derivatives of the benzofuran moiety.
Reduction: Amine derivatives of the oxadiazole ring.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound may serve as a lead compound for the development of new drugs, particularly those targeting neurological disorders or infectious diseases.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and receptor binding.
Industrial Applications:
Comparison with Similar Compounds
Similar Compounds
3-[3-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine: The non-hydrochloride form of the compound.
2-(1,2,4-Oxadiazol-5-yl)aniline: A compound with a similar oxadiazole ring but different substituents.
1-Benzofuran-2-carboxylic acid: A simpler benzofuran derivative.
Uniqueness
3-[3-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride is unique due to the combination of its three distinct moieties, which confer specific chemical and biological properties. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for various applications.
Properties
IUPAC Name |
3-(1-benzofuran-2-yl)-5-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2.ClH/c1-2-6-12-10(4-1)8-13(19-12)14-17-15(20-18-14)11-5-3-7-16-9-11;/h1-2,4,6,8,11,16H,3,5,7,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPFKKLGAUTEPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC(=NO2)C3=CC4=CC=CC=C4O3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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